molecular formula C9H8BrNO3 B1335238 3-Acetamido-5-bromobenzoic acid CAS No. 78238-11-6

3-Acetamido-5-bromobenzoic acid

Cat. No. B1335238
CAS RN: 78238-11-6
M. Wt: 258.07 g/mol
InChI Key: LDQYJSYWTYAMBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-acetamido-5-bromobenzoic acid is not explicitly detailed in the provided papers. However, the synthesis of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is described in the first paper. This compound was synthesized with an overall yield of 63.7% by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation . This suggests that a similar bromination and functional group transformation strategy could potentially be applied to synthesize 3-acetamido-5-bromobenzoic acid.

Molecular Structure Analysis

The molecular structure of 3-acetamido-5-bromobenzoic acid can be inferred to some extent from the second paper, which discusses the crystal structure of 2-acetamidobenzoic acid . The 2-acetamidobenzoic acid crystallizes in the orthorhombic crystal system and features a planar arrangement of non-hydrogen atoms. While the exact structure of 3-acetamido-5-bromobenzoic acid would differ due to the presence of a bromine atom and the different positions of substituents, it is likely that it would also exhibit planarity in its core structure and could form similar hydrogen bonding interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetamido-5-bromobenzoic acid are not directly reported in the papers. Nonetheless, the properties of 2-acetamidobenzoic acid, such as its crystalline structure and hydrogen bonding capabilities, suggest that 3-acetamido-5-bromobenzoic acid may also exhibit solid-state properties conducive to crystal formation and may have a relatively high melting point due to strong intermolecular interactions . The presence of the bromine atom would likely increase the molecular weight and influence the compound's density and solubility in various solvents.

Scientific Research Applications

Synthesis and Biological Evaluation

3-Acetamido-5-bromobenzoic acid and its derivatives have applications in the synthesis of biologically active compounds. For instance, 5-Aminobenzo[b]thiophene-2-carboxylic acid, a compound structurally related to 3-acetamido-5-bromobenzoic acid, was used to synthesize derivatives with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Copper-Catalyzed Amination

In a study highlighting copper-catalyzed amination, ortho-functionalized haloarenes like 2-halobenzoic acid (closely related to 3-acetamido-5-bromobenzoic acid) were used to synthesize aromatic amines. This process is crucial in forming functionalized azidoarenes, further expanding the chemical utility of compounds like 3-acetamido-5-bromobenzoic acid (Zhao, Fu, & Qiao, 2010).

Chemical Characterization

A study on the synthesis and characterization of pure isomers of iodoacetamidotetramethylrhodamine involved the use of acetamido acids similar to 3-acetamido-5-bromobenzoic acid. This research is significant in the field of chemical analysis and molecular identification (Corrie & Craik, 1994).

Catalysis and Chemical Synthesis

3-Acetamido-5-bromobenzoic acid derivatives can be used as catalysts in chemical synthesis. For example, an ionic liquid incorporating an acetamido group was used as a catalyst for synthesizing β-acetamido ketones, indicating the potential of similar compounds in catalysis and synthesis (Zare et al., 2012).

Antibacterial Activity

Compounds structurally related to 3-acetamido-5-bromobenzoic acid, such as derivatives of triazoles, have been studied for their antibacterial activity. This research contributes to the development of new antimicrobial agents (Singh et al., 2010).

Safety And Hazards

3-Acetamido-5-bromobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation .

properties

IUPAC Name

3-acetamido-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQYJSYWTYAMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402885
Record name 3-acetamido-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-5-bromobenzoic acid

CAS RN

78238-11-6
Record name 3-acetamido-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetamido-5-bromobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mishra, P Kumar, I Mehrotra, M Kumar - Science of The Total …, 2023 - Elsevier
… Due to dilution effect in the monsoon months, average concentrations of 3-acetamido-5-bromobenzoic acid (PhACs) was reduced from 45.22 μg/L to 14.07 μg/L, whereas some EDCs …
Number of citations: 3 www.sciencedirect.com
P Kumar, I Mehrotra, A Gupta, S Kumari - Journal of Sustainable …, 2018 - hrcak.srce.hr
… In spite of significant levels (~ 50 μg/L) in river water of 1-dodecanethiol, 3-acetamido-5-bromobenzoic acid, diethyl phthalate, palmitic acid and adenine, they were detected to be < 1 μg/…
Number of citations: 17 hrcak.srce.hr

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